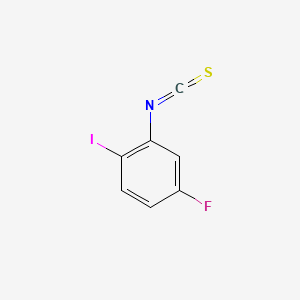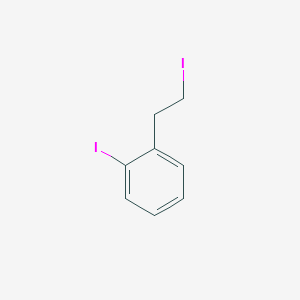![molecular formula C12H21NO4 B13691922 2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid](/img/structure/B13691922.png)
2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid is a compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring. This compound is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid typically involves the protection of the piperidine nitrogen with a Boc group. This can be achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions usually involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
化学反応の分析
Types of Reactions
2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include the free amine derivative, various oxidized products, and substituted derivatives depending on the reagents used.
科学的研究の応用
2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid has several scientific research applications, including:
Chemistry: Used as a semi-flexible linker in the development of PROTACs for targeted protein degradation.
Biology: Employed in the study of protein-protein interactions and the development of chemical probes.
Medicine: Investigated for its potential in drug development, particularly in the design of bifunctional molecules for targeted therapies.
Industry: Utilized in the synthesis of various chemical intermediates and as a building block in organic synthesis.
作用機序
The mechanism of action of 2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid involves its role as a linker in PROTACs. As a piperidine derivative, it may interact with its targets by binding to specific sites, leading to changes in the activity of these targets. The exact molecular mechanism of action is yet to be fully determined.
類似化合物との比較
Similar Compounds
2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Another 4-aryl piperidine used as a semi-flexible linker in PROTAC development.
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Used as a rigid linker in PROTAC development and chemical conjugates.
Uniqueness
2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid is unique due to its specific structure, which provides a balance between flexibility and rigidity, making it suitable for use as a linker in PROTACs. Its ability to incorporate rigidity into the linker region impacts the 3D orientation of the degrader and optimizes drug-like properties .
特性
分子式 |
C12H21NO4 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)9-4-6-13(7-5-9)8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) |
InChIキー |
USNSYFKTAGXNHF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[[(2S)-1-ethoxy-3-hydroxy-1-oxopropan-2-yl]-sulfinoamino]-4-methylbenzene](/img/structure/B13691913.png)
![4-Amino-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13691917.png)



![2-[4-[3-[2-(Diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B13691943.png)
